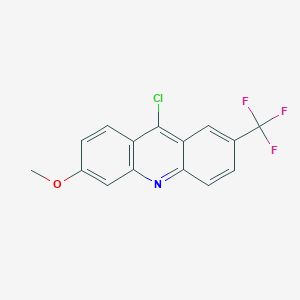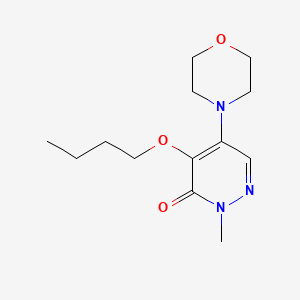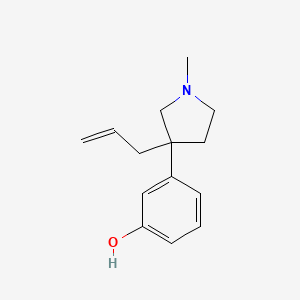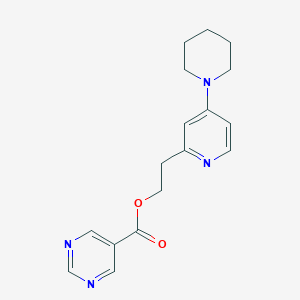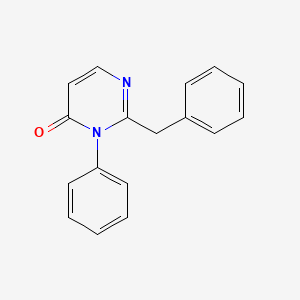
2-Benzyl-3-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-phenylpyrimidin-4(3H)-one typically involves the condensation of benzylamine and benzaldehyde with a pyrimidine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Benzyl-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidines.
科学的研究の応用
2-Benzyl-3-phenylpyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Benzyl-3-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Benzyl-4(3H)-pyrimidinone
- 3-Phenyl-4(3H)-pyrimidinone
- 2-Phenyl-3-benzylpyrimidin-4(3H)-one
Uniqueness
2-Benzyl-3-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
89069-90-9 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
2-benzyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c20-17-11-12-18-16(13-14-7-3-1-4-8-14)19(17)15-9-5-2-6-10-15/h1-12H,13H2 |
InChIキー |
BHSJZCMOWZCVIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=O)N2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
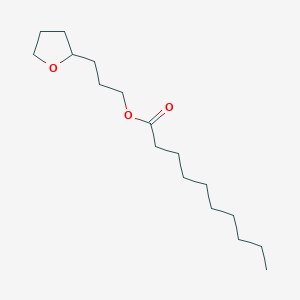
![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
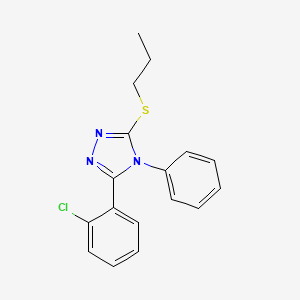
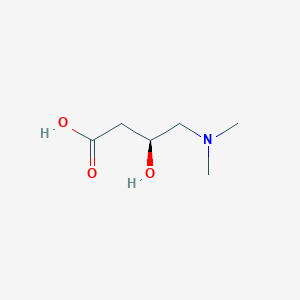
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
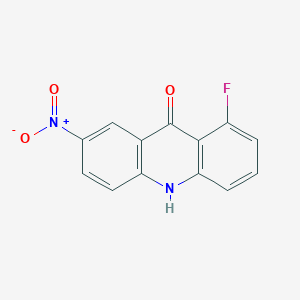

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
